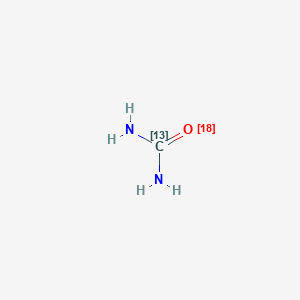

diamino(113C)methan(18O)one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

CH4N2O |

|---|---|

Molecular Weight |

63.048 g/mol |

IUPAC Name |

diamino(113C)methan(18O)one |

InChI |

InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i1+1,4+2 |

InChI Key |

XSQUKJJJFZCRTK-URHJBJCFSA-N |

Isomeric SMILES |

[13C](=[18O])(N)N |

Canonical SMILES |

C(=O)(N)N |

Origin of Product |

United States |

Synthetic Methodologies for Diamino 13c Methan 18o One

Evolution of Synthetic Routes for Carbon-13 and Oxygen-18 Labeled Urea (B33335)

The journey to synthesize dual-labeled urea is built upon the foundation of single-isotope labeling techniques. Historically, the synthesis of urea itself, famously achieved by Wöhler, marked the beginning of modern organic synthesis. researchgate.net The introduction of isotopes like ¹³C and ¹⁵N into urea was initially driven by the need for metabolic tracers in biological and agricultural research. core.ac.uknih.govnih.gov Early methods for producing ¹³C-labeled urea often involved the use of ¹³CO₂ as a key precursor. nih.gov Similarly, the synthesis of ¹⁵N-labeled urea has been explored, for instance, through the reaction of ¹⁵NH₃, CO, and sulfur. core.ac.uk These foundational studies, while not directly producing the dual-labeled species, established the fundamental chemical reactions that would be adapted for more complex isotopic labeling.

Contemporary Chemical Synthesis Strategies for Dual Isotopic Enrichment

Modern synthetic chemistry offers more refined and efficient pathways to produce diamino(¹³C)methan(¹⁸O)one. These strategies often involve the careful selection of isotopically enriched starting materials and reaction conditions that preserve the isotopic labels throughout the synthesis.

Carbonylation Reactions Utilizing ¹³CO₂ Precursors

Carbonylation reactions are a prominent method for introducing the ¹³C isotope. researchgate.net These reactions frequently use isotopically labeled carbon dioxide ([¹³C]CO₂) or carbon monoxide ([¹³C]CO) as the C1 building block. researchgate.netacs.org One effective approach involves the reaction of ¹³CO₂ with amines. For instance, a general method for labeling linear urea derivatives utilizes a Staudinger aza-Wittig sequence, which has been shown to be compatible with various aliphatic and aromatic amines. chemrxiv.org

Another strategy involves a two-stage process where ¹³CO₂ first reacts with propylene (B89431) oxide in the presence of a catalyst system, such as zinc bromide and tetrabutylammonium (B224687) bromide, to form ¹³C-propylene carbonate. This intermediate is then converted to ¹³C-urea through ammonolysis. google.com This method has been reported to achieve high yields of ¹³C-urea. google.com The use of ¹³CO₂ is advantageous due to its relative accessibility compared to other labeled C1 synthons. diva-portal.org

| Precursor | Catalyst/Reagent | Intermediate | Product | Reference |

| ¹³CO₂ | Zinc bromide, Tetrabutylammonium bromide | ¹³C-propylene carbonate | ¹³C-urea | google.com |

| ¹³CO₂ | Phosphine, Amine | Iminophosphorane | ¹³C-labeled linear ureas | chemrxiv.org |

| [¹³C]CO | Palladium(II) | ¹¹C-isocyanate intermediate | ¹¹C-labelled ureas | mdpi.com |

Isotopic Exchange Methods for Oxygen-18 Incorporation

Incorporating Oxygen-18 into the urea molecule can be achieved through isotopic exchange reactions. A common method involves the use of H₂¹⁸O. For example, trypsin-catalyzed ¹⁸O labeling is a technique where the oxygen atoms of the C-terminal carboxyl group of peptides can be exchanged with ¹⁸O from H₂¹⁸O. nih.gov While this specific example relates to peptides, the principle of enzyme-catalyzed or chemically-induced oxygen exchange can be adapted for the synthesis of ¹⁸O-labeled small molecules. The efficiency of such labeling is directly dependent on the purity of the H₂¹⁸O used. nih.gov

For the synthesis of diamino(¹³C)methan(¹⁸O)one, a potential strategy would involve the hydrolysis of a ¹³C-labeled precursor, such as a ¹³C-cyanamide or a related intermediate, in the presence of H₂¹⁸O under conditions that facilitate the incorporation of the ¹⁸O isotope into the carbonyl group.

Electrochemical Synthesis Approaches for Urea Isotopologues

Electrochemical methods represent a promising and sustainable alternative to traditional chemical synthesis for producing urea and its isotopologues. oaepublish.com This approach typically involves the co-reduction of a carbon source, like CO₂, and a nitrogen source. oaepublish.comacs.org The electrosynthesis of urea can proceed under ambient conditions, which is a significant advantage over the high-temperature and high-pressure conditions of the industrial Bosch-Meiser process. oaepublish.comacs.org

For the synthesis of diamino(¹³C)methan(¹⁸O)one, one could envision an electrochemical cell where ¹³CO₂ and a nitrogen source are reduced at the cathode in an electrolyte containing H₂¹⁸O. The reaction mechanism often involves the formation of key intermediates like *COOH on the catalyst surface, which can then couple with nitrogen-containing species. nih.gov Various metal-based catalysts, including those based on palladium-copper alloys and titanium dioxide, have been investigated for their ability to facilitate this C-N coupling. researchgate.net While still an emerging field, electrochemical synthesis holds the potential for a more direct and environmentally friendly route to dual-labeled urea. rsc.org

Purification and Quality Control Considerations in Isotopic Labeling

The production of isotopically labeled compounds for scientific use demands rigorous purification and quality control to ensure both chemical purity and high isotopic enrichment.

Achieving High Isotopic Enrichment and Purity

Following synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and any unlabeled or partially labeled species. Techniques like high-performance liquid chromatography (HPLC) and gas-liquid chromatography (GLC) are commonly employed to establish chemical purity. omicronbio.com Urea adduction is another technique that can be used for the separation and purification of organic molecules. jove.com

The level of isotopic enrichment is a critical parameter and is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. omicronbio.comrsc.org High-resolution mass spectrometry (HR-MS) can be used to determine the mass distribution of the isotopic ions and calculate the percentage of isotopic purity. rsc.org NMR spectroscopy, particularly ¹³C-NMR for ¹³C-labeled compounds, provides information on the position of the label and can also be used to assess isotopic enrichment. omicronbio.comchemrxiv.org For dual-labeled compounds like diamino(¹³C)methan(¹⁸O)one, a combination of these analytical techniques is essential to confirm the structural integrity and the precise isotopic composition of the final product. nih.govoup.com The use of certified reference materials and internal standards is also crucial for accurate quantification and quality assurance in isotope dilution mass spectrometry. rsc.orgnih.gov

| Analytical Technique | Purpose | Key Information Provided | Reference |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Separation of the target compound from impurities. | omicronbio.com |

| Gas-Liquid Chromatography (GLC) | Chemical Purity Assessment | Separation of volatile compounds. | omicronbio.com |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment and Structural Integrity | Mass distribution of isotopic ions, calculation of isotopic purity. | rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Integrity and Isotopic Enrichment | Position of the isotopic label, relative isotopic purity. | omicronbio.comrsc.org |

| Isotope Ratio Mass Spectrometry (IRMS) | High-Precision Isotope Ratio Measurement | Highly sensitive detection of isotopic abundance. | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification of Diamino 13c Methan 18o One and Its Metabolites

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds due to its high sensitivity and specificity. Various MS-based approaches are utilized to measure the isotopic abundance and profile the metabolites of diamino(¹³C)methan(¹⁸O)one.

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for high-precision measurements of isotope ratios in a sample. cda-amc.caoealabs.com It is the method of choice for determining the enrichment of ¹³C and ¹⁸O from diamino(¹³C)methan(¹⁸O)one in various biological samples, such as breath and urine. researchgate.netnih.gov The principle involves converting the analyte into a simple gas, such as carbon dioxide (CO₂), and then measuring the ratio of the isotopically heavy to light molecules (e.g., ¹³CO₂ to ¹²CO₂). cda-amc.ca

IRMS instruments are capable of achieving high precision, often better than 0.2‰ for carbon and 0.3‰ for oxygen, which is essential for detecting small changes in isotopic abundance. oealabs.com For instance, in a ¹³C-urea breath test, the ¹³CO₂ produced from the breakdown of labeled urea (B33335) is analyzed by IRMS to detect the presence of Helicobacter pylori. cda-amc.ca The sensitivity of IRMS allows for the detection of very low levels of isotopic enrichment. nih.gov

Key Features of IRMS for diamino(¹³C)methan(¹⁸O)one Analysis

| Feature | Description | Reference |

|---|---|---|

| High Precision | Typically better than 0.2‰ for δ¹³C and 0.3‰ for δ¹⁸O. | oealabs.com |

| High Sensitivity | Capable of detecting minute changes in isotopic ratios, crucial for tracer studies. | nih.gov |

| Principle of Measurement | Involves converting the sample into a simple gas (e.g., CO₂) and measuring the ratio of isotopic masses. | cda-amc.ca |

| Common Applications | Urea breath tests for H. pylori detection and metabolic studies involving labeled urea. | cda-amc.canih.gov |

Despite its precision, IRMS analysis presents several challenges, primarily in the sample preparation stage. nih.gov A critical step is the quantitative conversion of the urea molecule into the analysis gas (e.g., N₂ or CO₂) without isotopic fractionation. nih.gov For nitrogen isotope analysis, urea can be degraded using lithium hypobromite (B1234621) (LiOBr) under vacuum to prevent contamination from atmospheric nitrogen. nih.gov However, this method can suffer from incomplete monomolecular degradation, which can affect the accuracy of the results. nih.gov

Another significant challenge is ensuring the homogeneity and representativeness of the very small sample amounts required for IRMS analysis, especially when dealing with bulk biological materials like plant or soil samples. iaea.org For liquid samples like urine, pretreatment with urease to evolve CO₂ from urea is a common method, but care must be taken to avoid contamination and ensure complete reaction. nih.gov Furthermore, the presence of inorganic carbonates in samples can interfere with the measurement of organic ¹³C, necessitating their removal through acidification. oealabs.com Long-term storage of prepared samples can also be problematic, as it may lead to air contamination and a decline in isotopic enrichment. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of diamino(¹³C)methan(¹⁸O)one, GC-MS is instrumental in profiling its labeled metabolites in various biological samples. researchgate.netnih.gov This approach typically involves a derivatization step to increase the volatility of the metabolites, making them amenable to gas chromatography. mdpi.comnih.gov

For instance, a common derivatization method is trimethylsilylation, which has been used to analyze urea and its metabolites. mdpi.comnih.gov Following separation by GC, the mass spectrometer detects the different isotopologues of the metabolites, providing information on the metabolic fate of the ¹³C and ¹⁸O labels. researchgate.net GC-MS offers high resolution, allowing for the analysis of a wide range of central carbon metabolites in a single run. researchgate.net However, matrix effects, where other components in the sample interfere with the analysis, can be a significant challenge, potentially leading to signal suppression or enhancement. mdpi.com

GC-MS Analysis of diamino(¹³C)methan(¹⁸O)one Metabolites

| Parameter | Description | Reference |

|---|---|---|

| Principle | Separation of volatile derivatives of metabolites by GC followed by detection and quantification by MS. | nih.govresearchgate.net |

| Derivatization | Often required to increase volatility. Trimethylsilylation is a common method for urea and its metabolites. | mdpi.comnih.gov |

| Application | Profiling of labeled metabolites in biological samples to trace metabolic pathways. | researchgate.netresearchgate.net |

| Challenges | Matrix effects can cause signal suppression or enhancement, affecting quantification. Sample quenching needs to be rapid to accurately reflect the metabolic state. | nih.govmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds in complex biological matrices like serum and urine. researchgate.netannlabmed.org This technique allows for the direct analysis of diamino(¹³C)methan(¹⁸O)one and its metabolites without the need for derivatization, simplifying sample preparation. nih.gov

A simple and rapid LC-MS method using atmospheric pressure chemical ionization (APCI) has been developed for the quantitative analysis of ¹³C-labeled urea in human serum. nih.gov This method can discriminate between the extrinsic labeled urea and the high concentration of intrinsic urea. nih.gov The use of an isotopically labeled internal standard, such as [¹³C,¹⁵N₂]urea, is crucial for accurate quantification by correcting for variations in sample processing and instrument response. researchgate.net LC-MS/MS methods provide enhanced specificity and are considered a reference measurement procedure for urea in human serum. researchgate.net

High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) offers the capability to resolve isotopic fine structure, which arises from the slight mass differences between isotopes (e.g., the ~3 mDa mass defect between ²H and ¹³C). nih.gov This allows for the deconvolution of isotopomer species that may have the same nominal mass but differ in their elemental composition. nih.gov

The use of HRMS, such as Orbitrap or multi-reflecting time-of-flight (MRT) instruments, can provide resolving powers exceeding 200,000 FWHM. researchgate.net This level of resolution enables the separation of isobaric interferences and the confident identification of analytes based on their exact mass and the pattern of their isotopic fine structure. thermofisher.com For diamino(¹³C)methan(¹⁸O)one, HRMS can be used to confirm the presence of both the ¹³C and ¹⁸O labels in the intact molecule and its metabolites, increasing the confidence in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure and chemical environment of atoms. For the analysis of diamino(¹³C)methan(¹⁸O)one, ¹³C NMR is particularly valuable. nih.gov

In-cell NMR spectroscopy allows for the study of labeled molecules directly within a cellular environment, providing insights into metabolic processes under near-physiological conditions. nih.gov The presence of the ¹³C label in diamino(¹³C)methan(¹⁸O)one enhances the NMR signal, facilitating its detection and the study of its interactions with other molecules. nih.govuj.edu.pl Hyperpolarized ¹³C-urea has been used in MRI studies for simultaneous metabolic and perfusion imaging. nih.gov The chemical exchange rates of protons in urea can be manipulated, for example by altering the pH, to simplify the resulting NMR spectra. uj.edu.pl

NMR Spectroscopy in the Analysis of diamino(¹³C)methan(¹⁸O)one

| Technique | Application | Key Findings/Advantages | Reference |

|---|---|---|---|

| ¹³C NMR | Quantitative analysis of ¹³C-labeled urea in urine. | Provides structural information and quantification without sample destruction. | nih.gov |

| In-cell NMR | Study of labeled proteins and metabolites within living cells. | Offers insights into molecular structure and function in a native environment. | nih.gov |

| Hyperpolarized ¹³C NMR | Metabolic and perfusion imaging. | Co-polarization with other agents like pyruvate (B1213749) allows for simultaneous multi-modal imaging. | nih.gov |

| Zero-Field NMR | Analysis of J-coupling networks in molecules. | Simplification of complex spectra can be achieved by controlling chemical exchange rates. | uj.edu.pl |

13C NMR and 18O NMR for Structural Confirmation and Isotopic Site Specificity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. ipb.pt For isotopically labeled compounds like diamino(13C)methan(18O)one, 13C and 18O NMR provide unambiguous confirmation of the isotopic labels' positions.

13C NMR: The 13C nucleus is NMR-active, and its chemical shift is sensitive to its local electronic environment. In diamino(13C)methan(18O)one, the 13C atom is bonded to two nitrogen atoms and an 18O atom. The presence of the heavier 18O isotope induces a small but measurable upfield shift in the 13C resonance compared to the unlabeled urea. This isotopic shift confirms the incorporation of 18O at the carbonyl position. The typical chemical shift for the carbonyl carbon in urea is around 164.0 ppm. researchgate.net The specific shift for diamino(13C)methan(18O)one would be slightly different due to the isotopic labeling.

18O NMR: While 18O is an NMR-active nucleus, its low natural abundance and quadrupolar nature can make it challenging to observe directly. However, its effect on the chemical shifts of neighboring NMR-active nuclei, like 13C, provides indirect evidence of its presence. This phenomenon, known as the 18O isotope effect on 13C nuclear shielding, is a well-established method for determining the position of 18O labeling. nih.gov

Research Findings: Studies on similar isotopically labeled compounds have demonstrated the utility of NMR for structural confirmation. For instance, in studies of urea-formaldehyde resins, 13C NMR was used to identify and quantify various urea species based on their distinct carbonyl carbon resonances. researchgate.net Similarly, research on hyperpolarized [13C, 15N2] urea has shown that isotopic labeling significantly affects the NMR properties of the molecule, which can be exploited for enhanced imaging and spectroscopic applications. nih.gov

Interactive Data Table: Expected NMR Isotopic Shifts

| Nucleus | Unlabeled Urea (ppm) | diamino(13C)methan(18O)one (Expected Shift) | Isotopic Shift (ppm) |

| 13C | ~164.0 | Upfield of 164.0 | ~0.02-0.05 |

Note: The exact isotopic shift can vary depending on the solvent and other experimental conditions.

Zero-Field J-Spectroscopy for Spin-Topology and Chemical Exchange Dynamics of Labeled Urea

Zero-field NMR (ZFNMR) J-spectroscopy is a technique that measures the scalar couplings (J-couplings) between nuclear spins in the absence of a large external magnetic field. acs.org This method provides detailed information about the connectivity and three-dimensional structure of molecules.

For diamino(13C)methan(18O)one, ZFNMR can be used to probe the spin topology of the molecule. The J-couplings between the 13C nucleus and the neighboring 14N or 15N nuclei, as well as with protons on the amino groups, create a unique spectral fingerprint.

Chemical Exchange Dynamics: The amide protons of urea undergo chemical exchange with protons in the solvent, and the rate of this exchange is sensitive to factors like pH and temperature. acs.orgnih.gov ZFNMR is particularly well-suited for studying these exchange dynamics because the exchange process modulates the J-couplings, leading to characteristic changes in the J-spectra. nih.govnih.gov By analyzing the line shapes and frequencies of the spectral peaks, it is possible to determine the rates of chemical exchange.

Research Findings: Recent studies have utilized ZFNMR to investigate the chemical exchange dynamics of [13C,15N2]-urea. acs.orgnih.gov It was demonstrated that by controlling the pH of the solution, the proton exchange rate could be manipulated, which in turn simplified the complex spin system of the urea molecule. acs.orgnih.gov At high pH, rapid proton exchange effectively decouples the protons from the 13C and 15N spins, leading to a much simpler J-spectrum. acs.org This approach allows for the precise measurement of J-couplings and provides insights into the reaction mechanisms.

Interactive Data Table: J-Coupling Constants in Labeled Urea

| Coupling | Typical Value (Hz) |

| ¹J(¹³C, ¹⁵N) | ~15-20 |

| ²J(¹³C, ¹H) | ~6-7 |

| ¹J(¹⁵N, ¹H) | ~87-90 |

Note: These values are approximate and can be influenced by the molecular environment.

Alternative Spectroscopic and Chromatographic Methods for Isotopic Analysis

Beyond NMR, other spectroscopic and chromatographic techniques are employed for the isotopic analysis of urea and its metabolites.

Non-Dispersive Infrared Spectroscopy (NDIRS)

NDIRS is a technique used to measure the concentration of a specific gas by detecting its absorption of infrared radiation. nih.gov In the context of metabolic studies with labeled urea, NDIRS is primarily used to analyze the isotopic composition of carbon dioxide in breath samples. nih.govnih.gov

When diamino(13C)methan(18O)one is metabolized, the 13C label is eventually incorporated into carbon dioxide (13CO2), which is then exhaled. NDIRS instruments are designed to be highly selective for 13CO2 and 12CO2, allowing for the precise measurement of the 13CO2/12CO2 ratio. nih.govresearchgate.net This ratio is a key indicator of the rate of urea metabolism.

Research Findings: NDIRS has been extensively validated as a reliable and cost-effective alternative to isotope ratio mass spectrometry (IRMS) for 13C-urea breath tests. nih.govresearchgate.netresearchgate.net Studies have shown excellent agreement between the results obtained by NDIRS and IRMS, with high sensitivity and specificity for detecting changes in 13CO2 enrichment. nih.govresearchgate.net The simplicity and lower cost of NDIRS make it particularly suitable for routine clinical diagnostics. nih.govtandfonline.com

Interactive Data Table: Comparison of NDIRS and IRMS for 13CO2 Analysis

| Parameter | NDIRS | IRMS |

| Principle | Infrared Absorption | Mass-to-Charge Ratio |

| Cost | Lower | Higher |

| Complexity | Simpler | More Complex |

| Sensitivity | High | Very High |

| Specificity | High | Very High |

Laser-Assisted Ratio Analysis (LARA)

LARA is another spectroscopic technique developed for the high-precision measurement of isotope ratios in breath samples. scilit.comovid.com Similar to NDIRS, it is used to determine the 13CO2/12CO2 ratio following the administration of 13C-labeled urea. cda-amc.ca LARA systems utilize laser optogalvanic spectroscopy to achieve high sensitivity and specificity. capes.gov.br

Research Findings: LARA has been evaluated as a novel method for the 13C-urea breath test and has shown to be a valid alternative to IRMS. ovid.comcda-amc.ca Comparative studies have demonstrated the high accuracy of LARA in measuring 13CO2 enrichment. cda-amc.ca While both NDIRS and LARA are effective, LARA may be more suited for large-scale laboratory settings that process a high volume of samples daily. ovid.com

Applications of Diamino 13c Methan 18o One in Chemical and Biochemical Research

Isotope Tracing and Metabolic Flux Analysis (MFA)

Stable isotope tracing is a powerful methodology for mapping the flow of atoms through metabolic networks. [¹³C, ¹⁸O]urea is utilized in Metabolic Flux Analysis (MFA), a technique that quantifies the rates of intracellular metabolic pathways. nih.govd-nb.info By introducing the labeled urea (B33335) into a biological system, researchers can track the incorporation of ¹³C and ¹⁸O into various downstream metabolites. The pattern and rate of this incorporation provide quantitative data on the activities of interconnected pathways, offering a detailed snapshot of cellular physiology. nih.govnih.gov

Elucidation of Urea Cycle Kinetics and Fluxes in vitro and ex vivo

The urea cycle is a critical metabolic pathway in terrestrial vertebrates for the detoxification of ammonia (B1221849) and disposal of excess nitrogen. uobabylon.edu.iqannualreviews.org Stable isotope tracers are invaluable for studying the dynamics of this pathway safely in living systems and in isolated tissues. nih.gov

Ex vivo studies using intact human liver tissue have further enhanced our understanding of hepatic metabolism. diva-portal.orgebi.ac.uk In such systems, [¹³C, ¹⁸O]urea can be used to directly measure ureagenesis in a controlled environment, complementing whole-body in vivo data. These experimental setups allow for the detailed investigation of how factors like nutrient availability and hormones regulate urea cycle enzyme activity. annualreviews.orgdiva-portal.org

Tracking Carbon and Oxygen Atom Flow in Central Metabolic Pathways (e.g., TCA cycle)

While urea is an end-product of nitrogen metabolism, its constituent atoms can be recycled back into central metabolism. The carbon and oxygen atoms in [¹³C, ¹⁸O]urea, upon enzymatic breakdown by urease (predominantly in the gut), are released as labeled carbon dioxide ([¹³C, ¹⁸O]CO₂). This labeled CO₂ can be reabsorbed and fixed into bicarbonate (H¹³C¹⁸O₃⁻), which is a substrate for various carboxylating enzymes.

One major entry point into central metabolism is the reaction catalyzed by pyruvate (B1213749) carboxylase, which converts pyruvate and bicarbonate into oxaloacetate, a key intermediate in the Tricarboxylic Acid (TCA) cycle. biorxiv.org The use of [¹³C, ¹⁸O]urea allows for the tracing of both carbon and oxygen into the TCA cycle. The ¹³C atom from labeled bicarbonate will be incorporated into oxaloacetate, and its journey through the cycle can be monitored by analyzing the mass isotopologue distribution (MID) of TCA intermediates like citrate, α-ketoglutarate, and malate (B86768) using mass spectrometry. nih.govresearchgate.net

Tracing the ¹⁸O is more complex due to oxygen exchange with water in several enzymatic steps, but it can provide unique insights into specific reactions and water metabolism. asm.org For instance, the initial carboxylation event can be specifically tracked before the label is diluted or exchanged.

Table 1: Expected Labeling of TCA Cycle Intermediates from [¹³C, ¹⁸O]Urea This interactive table shows the primary labeled forms (isotopologues) of key TCA cycle intermediates following the fixation of bicarbonate derived from [¹³C, ¹⁸O]urea.

| Precursor | Enzyme | Initial Labeled Product | Subsequent Labeled Intermediates |

| Pyruvate + H¹³C¹⁸O₃⁻ | Pyruvate Carboxylase | Oxaloacetate (M+3) | Citrate (M+3), α-Ketoglutarate (M+3) |

| Acetyl-CoA + Oxaloacetate (M+3) | Citrate Synthase | Citrate (M+3) | Isocitrate (M+3), α-Ketoglutarate (M+3) |

Note: The notation M+n refers to the mass isotopologue with a mass increase of 'n' units over the unlabeled molecule. The exact distribution of ¹⁸O can be complex due to exchange reactions.

Quantitative Assessment of Biosynthetic and Catabolic Rates

Isotope tracers are fundamental tools for measuring the rates at which molecules are synthesized (anabolism) and broken down (catabolism). unl.edufrontiersin.org The rate of urea production, determined using labeled urea, is a well-established index of whole-body protein catabolism, as the nitrogen in urea is primarily derived from the breakdown of amino acids. nih.govpnas.org

Conversely, the disappearance of the [¹³C, ¹⁸O]urea tracer from circulation can be used to quantify its catabolic rate, largely through ureolysis by gut microbiota. The labeled ¹³C and ¹⁸O atoms released from this process can be incorporated into a wide range of newly synthesized molecules. By tracking the appearance of these heavy isotopes in various metabolite pools (e.g., amino acids, glucose, lipids), researchers can calculate their respective biosynthetic rates. oup.com This approach provides a dynamic and integrated view of metabolic turnover across the entire system. nih.gov

Table 2: Principles of Rate Assessment Using Isotope Tracers This interactive table outlines how data from isotope tracing experiments are used to determine metabolic rates.

| Measurement | Metabolic Process | Interpretation | Example Application |

| Rate of tracer dilution | Catabolism | Measures the de novo synthesis of the unlabeled molecule. | Calculating urea production rate (protein catabolism) by infusing [¹⁸O]urea. pnas.org |

| Rate of tracer disappearance | Catabolism | Measures the rate at which the tracer molecule is broken down or cleared. | Quantifying urea breakdown by gut bacteria. |

| Rate of label appearance in products | Biosynthesis | Measures the rate of synthesis of downstream metabolites from the tracer. | Calculating the rate of glucose synthesis from recycled carbon. oup.com |

Application in Cellular Metabolism Studies (e.g., mammalian cell lines, specific cell types)

In vitro studies using cultured cells are essential for dissecting complex metabolic networks in a controlled environment. cas.cz MFA experiments frequently employ mammalian cell lines to investigate metabolic reprogramming in diseases like cancer or to test the effects of drugs. nih.govd-nb.infonih.gov

[¹³C, ¹⁸O]urea is particularly suited for studies involving specific cell types that play a key role in nitrogen metabolism, such as hepatocytes. In cultured hepatocytes, this tracer can be used to precisely quantify ureagenesis and study its regulation without the systemic complexities of an in vivo experiment. annualreviews.org It can also be used to investigate metabolic crosstalk between different cell types in co-culture systems, for example, to understand how one cell type might utilize the metabolic byproducts of another. cas.cz In cancer cell research, [¹³C, ¹⁸O]urea could help elucidate how tumors manage nitrogenous waste or recycle carbon skeletons derived from urea breakdown to support their high proliferative demands. d-nb.infonih.gov

Investigation of Nitrogen Metabolism and Recycling Pathways

Urea is the central molecule in mammalian nitrogen metabolism. uobabylon.edu.iq Stable isotope studies are crucial for understanding the intricate pathways of nitrogen assimilation, disposal, and recycling. nih.govoup.comoup.com A significant pathway for nitrogen recycling involves the hydrolysis of urea in the gastrointestinal tract, which releases ammonia that can be reabsorbed and utilized by the body to synthesize non-essential amino acids and other nitrogenous compounds. cambridge.org

By administering [¹³C, ¹⁸O]urea, researchers can quantify the flux of nitrogen through this salvage pathway. The rate of urea hydrolysis can be determined by measuring the disappearance of the labeled urea tracer. While the nitrogen atoms in this specific tracer are unlabeled, the flux of the urea molecule itself provides a direct measure of the amount of nitrogen entering this recycling loop. This data is critical for understanding how organisms adapt to varying dietary protein intake and for studying diseases associated with altered nitrogen balance. cambridge.org

Mechanistic Studies in Chemical and Enzymatic Reactions

Beyond tracing metabolic pathways, stable isotopes are used to investigate the precise mechanisms of chemical and enzymatic reactions. mdpi.com This is achieved by measuring the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov

For the enzymatic hydrolysis of urea by urease, a KIE can be measured for both the ¹³C and ¹⁸O positions using diamino(13C)methan(18O)one. The magnitude of the KIE provides information about bond-breaking and bond-forming events in the rate-limiting step of the reaction. For example, a significant ¹³C-KIE would suggest that the C-N bond cleavage is part of the rate-determining step. Similarly, an ¹⁸O-KIE would provide insight into the involvement of the carbonyl oxygen in the transition state, such as its interaction with active site metal ions or its role in the nucleophilic attack by water.

Studying these effects with a dual-labeled substrate provides more constraints on potential mechanisms than single-isotope studies. This experimental data is often combined with computational quantum chemical modeling to build a highly detailed picture of the enzyme's catalytic cycle and transition state structure. gsartor.org

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation

Kinetic isotope effect (KIE) studies are a cornerstone of mechanistic chemistry, offering a window into the transition state of a reaction. researchgate.net By substituting an atom with its heavier isotope, such as ¹³C for ¹²C or ¹⁸O for ¹⁶O in urea, subtle changes in reaction rates can be measured. wikipedia.org These changes, or KIEs, provide valuable information about bond breaking and bond formation in the rate-determining step of a reaction. researchgate.netwikipedia.org

Primary and Secondary Isotope Effects in Urea Reactions

In reactions involving urea, both primary and secondary isotope effects can be observed. A primary KIE occurs when a bond to the isotopic atom is broken in the rate-determining step. For instance, in the hydrolysis of urea, a significant ¹³C KIE would suggest that the C-N bond cleavage is a key part of the slowest step. nih.gov

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond breaking but whose vibrational environment changes between the reactant and the transition state. wikipedia.org For example, an ¹⁸O KIE in urea hydrolysis could provide information about changes in the carbonyl group's hybridization during the reaction. These effects are typically smaller than primary KIEs but can still offer crucial mechanistic details. wikipedia.org The study of KIEs in reactions like the enolization of ketones has also benefited from the use of urea as a pro-base. acs.org

Application to Enzyme-Catalyzed Reactions Involving Urea (e.g., Urease)

The enzyme urease, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide, has been a subject of extensive KIE studies. nih.govwikipedia.org By using diamino(¹³C)methan(¹⁸O)one, researchers can probe the mechanism of this highly proficient enzyme. acs.org

For the urease-catalyzed hydrolysis of urea, reported ¹³C KIE values are around 1.0206. nih.gov This significant primary isotope effect is consistent with a mechanism where the cleavage of the C-N bond is at least partially rate-determining. nih.gov Studies on the hydrolysis of hydroxyurea, a urea analogue, by urease have shown that the magnitude of the carbon isotope effect points to the formation of a common intermediate in the reaction pathway. nih.govacs.org The use of double isotope effects, where both ¹³C and ¹⁵N are labeled, can further refine the understanding of the transition state and differentiate between stepwise and concerted mechanisms. tandfonline.com

The environment of the reaction, including the isotopic composition of the surrounding molecules, can also influence the catalytic activity of urease. researchgate.net For instance, the presence of different carbon dioxide isotopes can affect the hydrolysis rate of ¹³C-enriched urea. researchgate.net

Table 1: Kinetic Isotope Effects in Urease-Catalyzed Hydrolysis

| Isotope | KIE (V/K) | Interpretation | Reference |

| ¹³C | 1.0206 | C-N bond cleavage is partially rate-determining. | nih.gov |

| ¹⁵N | 1.0075 | Consistent with partially rate-determining C-N bond cleavage. | nih.gov |

| ¹³C (Hydroxyurea burst phase) | 1.0135 ± 0.0003 | Formation of a common intermediate. | nih.govacs.org |

| ¹³C (Hydroxyurea plateau phase) | 1.0178 ± 0.0003 | Formation of a common intermediate. | nih.govacs.org |

This table presents selected kinetic isotope effect data for the urease-catalyzed hydrolysis of urea and its analogue, hydroxyurea.

Investigation of Chemical Exchange Processes in Solution Chemistry

Isotopically labeled urea, including diamino(¹³C)methan(¹⁸O)one, is instrumental in studying chemical exchange processes in solution. Techniques like NMR spectroscopy can monitor the exchange of atoms between urea and the solvent or other molecules. For example, the exchange of protons between urea's amino groups and water can be investigated, and the rate of this exchange is influenced by factors like pH. nih.govacs.org

Studies using zero-field NMR have demonstrated that the complexity of the spectra of molecules like urea can be simplified by controlling the proton exchange rates, which can be achieved by adjusting the pH of the solution. nih.govacs.org This allows for clearer observation of the molecular structure and interactions. Furthermore, the exchange rates between urea and water have been studied in different environments, such as within reverse micelles, revealing how confinement affects these processes. nsf.gov

Studies of Interaction Mechanisms with Other Chemical Entities (e.g., organic reagents)

The interactions of urea with other chemical entities, particularly organic molecules, are crucial in various chemical and biological contexts. The denaturing effect of urea on proteins, for instance, is a well-known phenomenon. mdpi.com Isotopic labeling helps in understanding the noncovalent interactions, such as hydrogen bonding and van der Waals forces, between urea and different functional groups. mdpi.comnih.gov

Computational and experimental studies have shown that urea can interact favorably with both polar and nonpolar parts of molecules, explaining its effectiveness as a denaturant. mdpi.comnih.gov The ability of urea to disrupt the structure of reverse micelles at low temperatures further highlights its strong interaction capabilities. nsf.gov

Mechanistic Aspects of Urea-Based Analogues in Biological Systems (excluding clinical outcomes)

Urea analogues are often used as probes to understand the mechanisms of biological processes. For example, bisaryl ureas have been investigated as potential anticancer agents that act by uncoupling mitochondrial oxidative phosphorylation. uts.edu.auresearchgate.net Mechanistic studies using these analogues help to elucidate how they interact with biological membranes and disrupt cellular energy production. uts.edu.au The structure-activity relationship studies of these compounds, often guided by insights from their interactions, are crucial for developing more potent analogues. uts.edu.auresearchgate.net Computational models based on the crystal structures of enzymes with bound urea analogues can also provide insights into the initial coordination and reaction steps. lu.se

Understanding Hyperpolarization Dynamics and Relaxation Mechanisms of ¹³C-Urea

Hyperpolarized ¹³C-urea has emerged as a promising contrast agent for in vivo magnetic resonance imaging (MRI). nih.govnih.govescholarship.org Understanding the dynamics of its hyperpolarization and subsequent relaxation is critical for optimizing its use. The polarization level and the relaxation times (T1 and T2) of hyperpolarized ¹³C-urea are influenced by its local environment. nih.govescholarship.org

The longitudinal relaxation time (T1) of hyperpolarized ¹³C-urea can be influenced by factors such as the magnetic field strength and pH. researchgate.net The transverse relaxation time (T2) has been shown to be sensitive to the local oxygen concentration and tissue properties, which has been used to detect changes in diabetic nephropathy. nih.govnih.gov The use of doubly labeled urea, such as [¹³C, ¹⁵N₂]-urea, can significantly increase the relaxation times, leading to improved signal-to-noise ratios in imaging experiments. nih.govfrontiersin.org

Table 2: Relaxation Times of Hyperpolarized ¹³C-Urea

| Parameter | Value | Condition | Reference |

| T2 | 0.64 ± 0.02 s | Healthy control kidney | nih.govnih.gov |

| T2 | 0.49 ± 0.03 s | Diabetic kidney | nih.govnih.gov |

| T1 | ~50 s | At 1.41T | escholarship.org |

This table shows representative T2 relaxation times of hyperpolarized ¹³C-urea in a biological system and a T1 relaxation time measured in vitro.

Environmental Fate and Transformation Studies Utilizing Isotopic Labeling

The use of isotopically labeled compounds is a powerful technique for tracing the movement and transformation of substances in the environment. wikipedia.org Diamino(¹³C)methan(¹⁸O)one, with its stable isotopes of both carbon (¹³C) and oxygen (¹⁸O), offers a sophisticated tool for elucidating the environmental pathways of urea, a globally significant nitrogen fertilizer and a key component of the nitrogen cycle. chemrxiv.orgnih.gov

Tracing Degradation Pathways of Urea Isotopologues in Environmental Matrices

The use of diamino(¹³C)methan(¹⁸O)one allows researchers to meticulously trace the fate of the carbon and oxygen atoms through this degradation process.

¹³C Label: The heavy carbon isotope acts as a tracer for the carbonyl carbon of the urea molecule. Its incorporation into carbonic acid and subsequently into bicarbonate (HCO₃⁻) and carbon dioxide (CO₂) can be monitored in soil and water samples. grdc.com.augrdc.com.au This allows for the quantification of urea-derived carbon in various environmental pools, distinguishing it from carbon originating from other sources. Studies using ¹³C-labeled crop residues have successfully tracked the flow of new carbon into different soil organic matter fractions. researchgate.net

¹⁸O Label: The heavy oxygen isotope provides a unique tracer for the carbonyl oxygen. Its path can be followed as it is incorporated into the carbonic acid molecule during hydrolysis. This can help to study the kinetics of the hydrolysis reaction and subsequent oxygen exchange with water molecules in the surrounding environment. This dual-labeling approach provides a more complete picture than single-labeled studies (e.g., using ¹⁵N-urea), which only track the nitrogen component. frontiersin.org

A study by Marsh et al. (2005) utilized dual-labeled ¹⁵N- and ¹⁴C-urea to show that ammonia oxidizers could use urea as both an energy and carbon source. wikipedia.org A similar principle with ¹³C and ¹⁸O labeling would allow for detailed analysis of the carbon and oxygen fluxes during microbial metabolism.

Understanding Environmental Cycling of Labeled Urea and its Breakdown Products

Once urea is degraded, its breakdown products—ammonia and carbon dioxide/bicarbonate—enter various biogeochemical cycles. Isotopic labeling is crucial for tracking their movement. wikipedia.orgresearchgate.net

The ¹³C label from diamino(¹³C)methan(¹⁸O)one traces the flow of carbon through the ecosystem. For instance, the ¹³CO₂ released from urea hydrolysis can be taken up by autotrophic microorganisms and plants through carbon fixation. wikipedia.org Its incorporation into microbial biomass, soil organic matter, and plant tissues can be measured to determine the contribution of urea-derived carbon to these pools. researchgate.net Long-term studies using ¹⁵N-urea in tundra ecosystems have shown that nitrogen can be retained in non-vascular plants and the soil's non-microbial fraction for years. researchgate.net A dual ¹³C/¹⁸O label would complement such studies by revealing the corresponding fate of the carbon and oxygen atoms.

The ¹⁸O label offers insights into the oxygen cycle. The ¹⁸O in the carbonic acid product can be traced as it exchanges with the vast pool of water in the environment or is incorporated into other oxygen-containing compounds during microbial metabolism.

Assessment of Biotransformation Processes of Labeled Urea in Aquatic and Terrestrial Ecosystems

The biotransformation of urea is carried out by a diverse range of microorganisms. In aquatic systems, both phytoplankton and bacteria are known to utilize urea as a nitrogen source. nih.govschweizerbart.de In terrestrial systems, soil microorganisms, including bacteria and fungi, are the primary drivers of urea hydrolysis. researchgate.net

Using diamino(¹³C)methan(¹⁸O)one can significantly enhance the assessment of these processes:

Quantifying Uptake: By measuring the incorporation of ¹³C and ¹⁸O into microbial biomass, researchers can quantify the rate of urea assimilation and use by specific microbial populations. Stable isotope probing (SIP) is a powerful technique where nucleic acids (DNA/RNA) from environmental samples are analyzed. Organisms that have assimilated the labeled substrate will have heavier DNA, which can be separated and identified. asm.org Studies have used ¹⁵N-urea and ¹³C-bicarbonate with SIP to track nitrogen and carbon fixation in marine archaea and bacteria. nih.govasm.org Using ¹³C/¹⁸O-urea would provide a direct link between the organism and the assimilation of the urea molecule itself.

Differentiating Pathways: The dual label helps differentiate metabolic pathways. For example, it can distinguish between the simple hydrolysis of urea to release ammonia and the direct assimilation of the urea molecule by some organisms.

The table below summarizes the applications of this dual-labeled isotopologue in environmental studies.

| Research Area | Isotope | Information Gained | Example Application | References |

| Degradation Pathway | ¹³C | Traces the carbonyl carbon into CO₂/bicarbonate. | Quantifying urea-derived carbon in soil respiration. | grdc.com.auresearchgate.net |

| ¹⁸O | Traces the carbonyl oxygen into carbonic acid. | Studying oxygen exchange kinetics during hydrolysis. | researchgate.net | |

| Environmental Cycling | ¹³C | Follows carbon into microbial biomass and soil organic matter. | Assessing the contribution of fertilizer carbon to soil sequestration. | researchgate.netresearchgate.net |

| Biotransformation | ¹³C, ¹⁸O | Quantifies assimilation by specific microorganisms via SIP. | Identifying key ureolytic (urea-degrading) microbial species in an ecosystem. | nih.govasm.org |

Theoretical and Computational Chemistry of Isotopically Labeled Urea

Computational methods provide molecular-level insights that complement experimental studies. For an isotopically labeled compound like diamino(¹³C)methan(¹⁸O)one, these methods can predict its properties and reactivity.

Quantum Chemical Calculations of Isotope Effects and Transition States

Quantum chemical calculations are used to study molecular structures, reaction energies, and spectroscopic properties. aanda.orgresearchgate.net For isotopically substituted molecules, these methods are particularly useful for predicting isotope effects.

An equilibrium isotope effect (EIE) or kinetic isotope effect (KIE) arises from the change in vibrational frequencies of a molecule upon isotopic substitution. These effects can be calculated using quantum chemical methods that compute the harmonic frequencies of different isotopic species. nih.gov

Predicting Isotope Effects: Calculations for diamino(¹³C)methan(¹⁸O)one would predict how the ¹³C and ¹⁸O substitutions affect its vibrational frequencies and, consequently, its reactivity compared to unlabeled urea. This is valuable for interpreting experimental results where isotope effects are measured. For example, computational studies have been used to understand deuterium (B1214612) EIEs in anion receptor complexes involving urea-like structures. nih.gov

Analyzing Transition States: Quantum chemistry can model the reaction pathway of urea hydrolysis, locating the transition state structure. researchgate.net By calculating the vibrational frequencies of the transition state for both the labeled and unlabeled reactants, the KIE can be predicted. This provides insight into the reaction mechanism, as the magnitude of the KIE can indicate which bonds are broken or formed in the rate-determining step of the reaction.

Computational Modeling of Metabolic Networks with Isotopic Tracers

Computational modeling, particularly ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. ethz.ch The fundamental principle involves introducing a ¹³C-labeled substrate, such as diamino(¹³C)methan(¹⁸O)one, into a biological system and measuring the resulting isotopic labeling patterns in downstream metabolites. ethz.chosti.gov These patterns, determined by mass spectrometry, serve as constraints for computational models that calculate the flow of carbon through the metabolic network. ethz.ch

The choice of isotopic tracer is critical, as it directly impacts the precision of flux estimates for different pathways. nih.govnih.gov Computational evaluations are often performed to select the optimal tracer for a specific research question. For example, studies have shown that [U-¹³C₅]glutamine is ideal for analyzing the tricarboxylic acid (TCA) cycle, while [1,2-¹³C₂]glucose provides high precision for glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov In this context, diamino(¹³C)methan(¹⁸O)one provides unique tracing capabilities for pathways involving the urea cycle, nitrogen metabolism, and carbon dioxide fixation.

Several computational MFA methods exist, each suited to different experimental conditions:

Steady-State ¹³C-MFA: This classic approach assumes the biological system is in both a metabolic and isotopic steady state. It is highly effective for many microbial systems but can be time-consuming. osti.gov

Isotopically Nonstationary ¹³C-MFA (INST-MFA): This method is applied to systems at a metabolic steady state but analyzes samples during the transient phase before isotopic equilibrium is reached. vanderbilt.edu INST-MFA is particularly valuable for studies in mammalian cell cultures or with autotrophic organisms where labeling can be slow due to large metabolite pools. vanderbilt.edu It allows for flux determination in systems where steady-state labeling would result in uniform labeling that is independent of the flux distribution. vanderbilt.edu

Genome-Scale ¹³C-MFA: Advanced methods like two-scale ¹³C metabolic flux analysis (2S-¹³C MFA) aim to determine fluxes across the entire metabolic network of an organism. nih.gov These models integrate data from ¹³C labeling experiments with genomic and transcriptomic information to provide a comprehensive view of cellular metabolism. osti.govnih.gov

The integration of experimental labeling data with these models allows for the construction of detailed quantitative maps of metabolic activity. Software libraries and toolboxes are available to facilitate the complex calculations required to transform raw metabolomics data into flux maps. osti.govnih.gov

| Computational Modeling Approach | Description | Typical Application | Information Yielded from Tracer Data |

|---|---|---|---|

| Steady-State ¹³C-MFA | Assumes the system has reached both metabolic and isotopic equilibrium. osti.gov | Microbial fermentation, well-established cell cultures. | A single, time-invariant map of metabolic fluxes throughout central carbon metabolism. |

| Isotopically Nonstationary ¹³C-MFA (INST-MFA) | Analyzes the system during the transient period of isotope incorporation. vanderbilt.edu | Mammalian cells, autotrophs, systems with large metabolite pools. vanderbilt.edu | Metabolic fluxes and estimates of intracellular pool sizes. vanderbilt.edu |

| Parsimonious ¹³C-MFA (p¹³CMFA) | Integrates ¹³C data and other omics (e.g., transcriptomics) with an optimization principle that minimizes total network flux. | Systems with incomplete measurement data or large-scale networks. | A unique flux solution from a range of possibilities, providing insight into network efficiency. |

| Genome-Scale Models (e.g., 2S-¹³C MFA) | Aims to map fluxes across the entire reconstructed metabolic network of an organism. nih.gov | Systems biology, metabolic engineering for biofuel or drug production. nih.gov | A holistic view of carbon and energy flow, identifying pathway bottlenecks and targets for genetic engineering. nih.gov |

Mechanistic Inference from Isotopic Tracer Data Using Mathematical Models

Beyond quantifying fluxes, isotopic tracer data can be used to make mechanistic inferences about metabolic networks. Mathematical models provide the framework to test hypotheses about pathway structure, reversibility of reactions, and substrate channeling. The process involves comparing the labeling patterns predicted by a proposed model with the patterns measured experimentally after administering a tracer like diamino(¹³C)methan(¹⁸O)one.

The foundation of these models is the stoichiometric network, which comprises all known biochemical reactions within the system and their atomic transitions. frontiersin.orgethz.ch This network defines the complete space of possible flux distributions. ethz.ch The isotopic labeling data provides powerful constraints that significantly narrow this space, often revealing which of several competing pathways are active. For example, the specific way ¹³C from [1-¹³C]glucose is incorporated into amino acids can distinguish between the Embden–Meyerhof–Parnas (EMP) pathway, the Entner–Doudoroff (EDP) pathway, and the Pentose Phosphate Pathway (PPP). osti.gov

When using diamino(¹³C)methan(¹⁸O)one, the distinct fates of the ¹³C and ¹⁸O atoms can resolve specific metabolic questions:

Urea Cycle Dynamics: The incorporation of ¹³C into downstream metabolites can quantify the rate of urea production and its contribution to the CO₂ pool.

Nitrogen Recycling: Tracing the complete urea molecule can shed light on the extent to which urea is hydrolyzed by gut microbiota (via urease) and the subsequent re-incorporation of its nitrogen into host amino acid metabolism. wikipedia.org

Carbonic Anhydrase Activity: The fate of the ¹⁸O atom can be used to probe the kinetics of carbonic anhydrase, an enzyme that catalyzes the interconversion of CO₂ and bicarbonate, as the oxygen atoms can exchange with water.

Mathematical approaches, such as Expectation-Maximization algorithms, have been developed to handle the complexities of real-world experimental data, which may have missing values. nih.gov These statistical methods allow for robust parameter estimation even from incomplete datasets, maximizing the mechanistic information that can be extracted. nih.gov By systematically testing different model structures and assumptions against the isotopic data, researchers can infer the operating principles and regulatory mechanisms that govern metabolic function.

| Observed Labeling Pattern from diamino(¹³C)methan(¹⁸O)one | Potential Mechanistic Inference | Relevant Metabolic Pathway/Process |

|---|---|---|

| Appearance of ¹³CO₂ in expired air. oup.com | Indicates urease activity, likely from gut microbiota, hydrolyzing urea. wikipedia.org | Urea degradation, Host-microbiome interaction. |

| Low transfer of ¹⁸O to the body's water pool. | Suggests the carbonyl oxygen of urea does not readily exchange before enzymatic cleavage. | Urea transport and enzyme kinetics. |

| Incorporation of ¹³C into circulating glucose or amino acids. | Demonstrates carbon recycling from urea-derived CO₂ via anaplerotic reactions. | Urea cycle, Gluconeogenesis, Anaplerosis. |

| Discrepancy between ¹³C and ¹⁸O labeling in the bicarbonate pool. | Provides insight into the rate of carbonic anhydrase activity, which facilitates oxygen exchange with water. | Carbon dioxide transport and pH homeostasis. |

Emerging Research Directions and Methodological Advancements in Isotopic Labeling Science

Innovations in Isotopic Labeling Strategies for Complex Chemical and Biological Systems

Modern isotopic labeling has moved beyond simple, uniform labeling to more sophisticated and targeted strategies. These innovations are critical for dissecting the intricate molecular narratives of life. solubilityofthings.com The ability to incorporate isotopes at specific molecular positions, either during chemical synthesis or through biological processes, allows researchers to gain detailed insights into the behavior, distribution, and interaction of molecules in complex systems. musechem.com

Recent advancements include:

Site-Specific and Selective Labeling: Techniques have been developed to introduce isotopes at single, specific sites within a molecule. This is particularly valuable in protein NMR spectroscopy and for creating internal standards for quantitative analysis. For complex molecules, this avoids the spectral complexity of uniform labeling.

Pulsed SILAC (pSILAC): An evolution of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), pSILAC introduces a temporal dimension to proteomics. nih.gov By monitoring the rate of incorporation of a heavy-labeled amino acid over time, researchers can analyze the dynamics of protein synthesis and turnover, offering a deeper understanding of cellular regulation. nih.gov

Late-Stage Functionalization: Innovations in hydrogen isotope exchange (HIE) and other late-stage functionalization reactions have made it more efficient to label complex molecules, such as pharmaceuticals, without having to redesign their entire synthesis. musechem.com

Cell-Free Expression Systems: These systems offer a powerful method for producing isotopically labeled proteins, especially those that are difficult to express in traditional bacterial or yeast systems. A unique advantage is the ability to use suppressor tRNAs to selectively introduce a labeled amino acid at a single site, even a non-natural one.

These strategies enhance the precision of metabolic studies, allowing researchers to ask more specific questions about pathway flux and molecular fate. musechem.commetwarebio.com

Integration of Multi-Isotope Tracing Methodologies (e.g., ¹³C, ¹⁸O, ¹⁵N, ²H) for Comprehensive Metabolic Insights

The simultaneous use of multiple stable isotopes provides a more holistic view of metabolic networks than single-isotope experiments. nih.gov A dual-labeled compound like diamino(¹³C)methan(¹⁸O)one is a prime example of a tool for such methodologies. By tracking both the ¹³C and ¹⁸O atoms, researchers can investigate coupled biochemical reactions, such as the hydrolysis of urea (B33335) by urease, where the fates of both carbon and oxygen can be followed. nih.gov

Key aspects of multi-isotope tracing include:

Parallel Labeling: Using multiple tracers in parallel experiments (e.g., [¹³C]-glucose and [¹⁵N]-glutamine) can reduce biological variability and provide more robust data on the interplay between different metabolic pathways, such as carbon and nitrogen metabolism. metwarebio.comnih.govnih.gov

Multi-Isotope Labeling: A single compound can be labeled with multiple isotopes (e.g., ¹³C, ¹⁸O, and ²H). uzh.chresearchgate.net This approach allows for the tracing of organic matter through entire ecosystems, from photosynthesis in leaves to decomposition in the soil, by analyzing the ratios of the different labels in bulk material. researchgate.net

Metabolic Flux Analysis (MFA): The integration of data from multiple isotope tracers is particularly powerful in ¹³C-MFA. While ¹³C is the most common tracer for central carbon metabolism, combining it with ¹⁵N or ²H provides critical information on amino acid synthesis, nucleotide metabolism, and redox reactions involving co-factors like NADH or NADPH. nih.govd-nb.info

This integrated approach allows for a more detailed and accurate mapping of metabolic networks, revealing how different pathways are coordinated under various physiological or pathological conditions. nih.govnih.gov

| Isotope | Common Application Area | Example Tracer(s) | Information Gained |

| ¹³C | Central Carbon Metabolism | [¹³C]-Glucose, [¹³C]-Glutamine | Glycolysis, TCA cycle flux, fatty acid synthesis. nih.govcreative-proteomics.com |

| ¹⁸O | Oxygen-transfer reactions, Water dynamics | H₂¹⁸O, [¹⁸O]-O₂ | Tracing oxygen atoms in metabolic reactions, water transport. uzh.chresearchgate.net |

| ¹⁵N | Nitrogen Metabolism | [¹⁵N]-Glutamine, [¹⁵N]-Ammonium | Amino acid synthesis, nucleotide biosynthesis, urea cycle. nih.govnih.gov |

| ²H (D) | Redox reactions, Fatty Acid Metabolism | ²H₂O, [²H]-Fatty Acids | Flux through dehydrogenases, pentose (B10789219) phosphate (B84403) pathway, lipid transport. frontiersin.orgnih.gov |

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Isotopic Analysis

Advances in analytical instrumentation are fundamental to realizing the full potential of isotopic labeling. The ability to precisely measure isotopic ratios in minute quantities of material has opened new frontiers in biological and chemical research. solubilityofthings.comcaltech.edu

Key developments include:

High-Resolution Mass Spectrometry (HRMS): Instruments like the Orbitrap have revolutionized the field by enabling the distinction between isotopes with very small mass differences. solubilityofthings.comcaltech.edu This allows for the accurate measurement of entire isotopologue distributions, which is crucial for metabolic flux analysis. nih.gov

Multicollector Systems: The use of multicollector systems in isotope ratio mass spectrometry (IRMS) and inductively coupled plasma mass spectrometry (MC-ICP-MS) allows for the simultaneous measurement of multiple isotopes. solubilityofthings.comacs.org This increases throughput, accuracy, and precision, which is particularly important for detecting subtle isotopic variations. solubilityofthings.comresearchgate.net

Chip-Based Nanoelectrospray MS: A novel method has been developed for stable isotope-resolved metabolomics (SIRM) using chip-based nanoelectrospray mass spectrometry. nih.gov This technique is highly sensitive, requiring a much smaller number of cells than traditional chromatography-MS platforms, making it ideal for analyzing precious or rare cell samples. nih.gov

Next-Generation LC-IRMS: The latest liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) systems provide a seamless, integrated platform for determining carbon isotope ratios in polar compounds from complex liquid samples, with applications in metabolism, food integrity, and forensics. thermofisher.com

These analytical advancements not only improve the quality of data but also expand the range of biological questions that can be addressed with isotope tracers. caltech.edu

| Analytical Platform | Key Advantage | Typical Application |

| High-Resolution MS (e.g., Orbitrap) | Distinguishes between isotopologues with minimal mass differences. solubilityofthings.comcaltech.edu | Untargeted metabolomics, metabolic flux analysis. nih.gov |

| Multicollector IRMS (MC-IRMS) | Simultaneous and highly precise measurement of multiple isotope ratios. solubilityofthings.comresearchgate.net | Geochemistry, high-precision metabolic studies. |

| Chip-Based Nano-ESI-MS | High sensitivity, requires very small sample volume (few cells). nih.gov | Metabolomics of rare cells (e.g., circulating tumor cells). |

| LC-IRMS | Automated analysis of isotope ratios in specific compounds within a complex mixture. thermofisher.com | Food authenticity, drug metabolism studies. |

Advancements in Computational Modeling and Data Integration for Complex Isotopic Data Sets

The increasing complexity of isotopic labeling experiments necessitates sophisticated computational tools for data analysis and interpretation. nih.gov Raw mass spectrometry data must be corrected and translated into meaningful biological information, such as metabolic fluxes.

Recent progress in this area includes:

Specialized Software Packages: A variety of software tools have been developed to handle different aspects of isotopic data analysis. For example, packages like simmr in R are used for stable isotope mixing models in ecology, while tools like Envelope help visualize and fit complex isotope distributions in proteomics. nih.govarxiv.org

Bayesian and AI Models: The Pandora & IsoMemo Computational Lab provides access to a suite of advanced tools, including Bayesian models and Artificial Intelligence (AI), for querying, manipulating, and modeling isotopic data. isomemoapp.com These can be used for network analysis, time-series analysis, and spatiotemporal modeling. isomemoapp.com

Machine Learning for Prediction: Machine learning algorithms, such as XGBoost, are being used to predict isotope values (e.g., in precipitation) based on a wide range of environmental variables. pnas.org This approach can fill gaps in measured data and help understand the drivers of isotopic variation. pnas.org

Metabolic Flux Analysis (¹³C-MFA) Frameworks: The development of frameworks like the elementary metabolite unit (EMU) concept has simplified the computational burden of analyzing complex labeling patterns from multiple tracers, making ¹³C-MFA more accessible and powerful. d-nb.info

These computational advancements are essential for extracting actionable insights from the large, multi-dimensional datasets generated by modern isotope tracing experiments. nih.govisomemoapp.com

New Applications of Stable Isotope Tracing in Unexplored Biological and Chemical Domains

The power of stable isotope tracing is continually being applied to new and diverse fields of research, moving beyond traditional metabolic studies. frontiersin.org

Emerging application areas include:

Ecology and Environmental Science: Stable isotopes are a cornerstone of ecological research, used to trace nutrient sources, reconstruct animal diets, and study migration patterns. frontiersin.org Compound-specific isotope analysis (CSIA) of individual amino acids or fatty acids is providing major insights into the metabolic origins of key nutrients in animals. frontiersin.org

Pharmaceutical Research: Isotopic labeling is critical for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.com Techniques like deuterium (B1214612) labeling are used to improve the metabolic stability of drugs, while ¹⁴C labeling is standard in comprehensive ADME studies. musechem.com

Microbiome Research: Isotope tracing is being used to unravel the complex metabolic interactions between host and gut microbiota. By providing labeled substrates, researchers can track how nutrients are processed and exchanged between different microbial species and the host organism.

Cancer Metabolism: Stable isotope tracing has become an invaluable tool for identifying the metabolic reprogramming that is a hallmark of cancer. nih.gov It is used to explore how cancer cells utilize nutrients like glucose and glutamine and to uncover mechanisms of resistance to anticancer therapies. nih.gov

Biogeochemistry: Multi-isotope approaches are being used to trace the cycling of elements like carbon, nitrogen, and oxygen through terrestrial and aquatic ecosystems, providing a better understanding of global processes like climate change. uzh.ch

These expanding applications demonstrate the remarkable versatility of stable isotope tracing as a fundamental tool for scientific discovery across a wide spectrum of disciplines.

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for characterizing diamino(113C)methan(18O)one?

- Methodology : Employ a combination of ¹H and ¹³C NMR to confirm the isotopic integrity of 113C and structural assignments. HPLC ensures purity (>95%), while Electrospray Ionization (ESI) mass spectrometry validates molecular weight and isotopic labeling. For 18O analysis, coupling with Isotope Ratio Mass Spectrometry (IRMS) or Fourier-Transform Infrared Spectroscopy (FTIR) can track oxygen isotopic substitution .

Q. How can researchers verify isotopic labeling (113C, 18O) in diamino methane derivatives?

- Methodology : Use High-Resolution Mass Spectrometry (HRMS) to distinguish isotopic peaks. For 113C, compare ¹³C NMR chemical shifts with unlabeled analogs. For 18O, employ Dynamic Nuclear Polarization (DNP)-enhanced NMR or Isotopic Ratio Monitoring during synthesis to ensure minimal isotopic scrambling .

Q. What synthetic routes are effective for producing this compound?

- Methodology : Asymmetric synthesis via chiral auxiliaries or enzymatic catalysis (e.g., transaminases) ensures stereochemical control. Isotopic labeling requires precursors like ¹³C-enriched carbonyl compounds and H₂¹⁸O for oxygen incorporation. Optimize reaction conditions (pH, solvent polarity) to minimize isotopic exchange .

Advanced Research Questions

Q. How do isotopic substitutions (113C, 18O) influence crystallization behavior in diamino methane derivatives?

- Methodology : Analyze Powder X-ray Diffraction (PXRD) patterns to assess crystal lattice changes. Isotopic 113C may alter van der Waals interactions, while 18O affects hydrogen-bonding networks. Computational modeling (e.g., Molecular Dynamics Simulations ) can predict steric or polarity-driven crystallization failures observed in diamino acridine analogs .

Q. What strategies resolve contradictions in spectroscopic data for diamino-substituted compounds?

- Methodology : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) . For conflicting purity results, combine HPLC-MS with Elemental Analysis . If crystallization fails (e.g., due to polarity), explore amorphous solid dispersions or co-crystallization with complementary host molecules .

Q. How can reaction yields be optimized in asymmetric synthesis of this compound?

- Methodology : Screen organocatalysts (e.g., proline derivatives) for enantioselectivity. Use Design of Experiments (DoE) to identify critical variables (temperature, catalyst loading). Monitor isotopic incorporation efficiency via Isotope Tracing and adjust precursor stoichiometry to account for isotopic dilution effects .

Q. What computational tools predict the stability of isotopically labeled diamino methane derivatives?

- Methodology : Perform Density Functional Theory (DFT) calculations to evaluate isotopic effects on bond energies and conformational stability. Compare with Thermogravimetric Analysis (TGA) data. For hydrolysis-prone 18O-labeled compounds, simulate solvation effects using Molecular Mechanics Poisson-Boltzmann (MM-PBSA) approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.